molecular formula C38H32O4 B8193375 1,3,5,7-Tetrakis(4-formylphenyl)adamantane

1,3,5,7-Tetrakis(4-formylphenyl)adamantane

Cat. No.: B8193375
M. Wt: 552.7 g/mol
InChI Key: KWZAZGHIMYCCIH-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(4-formylphenyl)adamantane is a complex organic compound with the molecular formula C38H32O4 It is characterized by an adamantane core substituted with four formylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetrakis(4-formylphenyl)adamantane can be synthesized through a multi-step process involving the reaction of adamantane with 4-formylphenyl derivatives. One common method involves the reaction of adamantane with 4-formylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki coupling reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(4-formylphenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Imines, hydrazones

Scientific Research Applications

1,3,5,7-Tetrakis(4-formylphenyl)adamantane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and porous organic polymers (POPs).

    Biology: The compound’s ability to form stable frameworks makes it useful

Properties

IUPAC Name

4-[3,5,7-tris(4-formylphenyl)-1-adamantyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32O4/c39-17-27-1-9-31(10-2-27)35-21-36(32-11-3-28(18-40)4-12-32)24-37(22-35,33-13-5-29(19-41)6-14-33)26-38(23-35,25-36)34-15-7-30(20-42)8-16-34/h1-20H,21-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZAZGHIMYCCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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